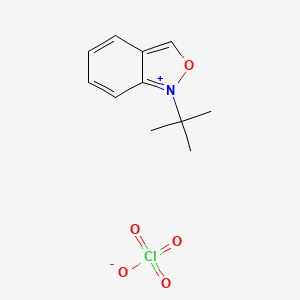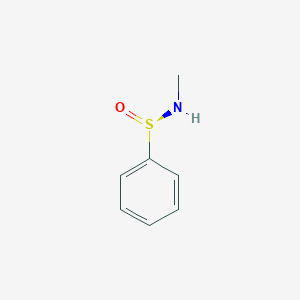
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy and amino groups, making it a versatile molecule in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester typically involves multi-step organic reactions One common method includes the esterification of 2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize the reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial activity could be due to its interaction with microbial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: Similar in structure but lacks the 4-hydroxyphenylamino group.
Paracetamol: Contains a similar phenolic structure but differs in its functional groups.
Aspirin: Another derivative of benzoic acid with acetyl and hydroxy groups.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((4-hydroxyphenyl)amino)carbonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25334-08-1 |
|---|---|
Molekularformel |
C15H13NO5 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-[(4-hydroxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H13NO5/c1-21-15(20)12-8-9(2-7-13(12)18)14(19)16-10-3-5-11(17)6-4-10/h2-8,17-18H,1H3,(H,16,19) |
InChI-Schlüssel |
MKVRAKQWRAGPSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)

![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)




![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)

